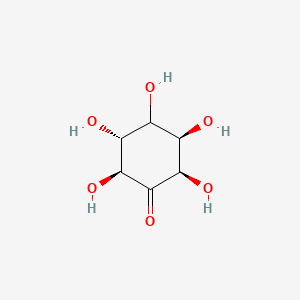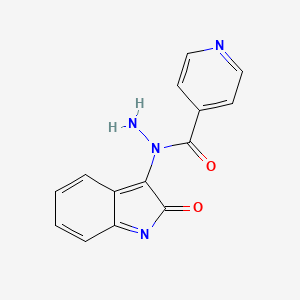
N'-(2-oxoindolin-3-ylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is derived from isatin and isonicotinohydrazide, and it has shown potential in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide typically involves the condensation reaction between isatin and isonicotinohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of caspases, which are involved in apoptosis (programmed cell death). This inhibition can induce apoptosis in cancer cells, making the compound a potential anticancer agent .
Comparación Con Compuestos Similares
N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
Isatin derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Hydrazones: This class of compounds also includes hydrazone derivatives with diverse biological properties.
Schiff bases: These compounds are structurally related and have similar applications in various fields.
The uniqueness of N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide lies in its specific combination of isatin and isonicotinohydrazide, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10N4O2 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
N-(2-oxoindol-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H10N4O2/c15-18(14(20)9-5-7-16-8-6-9)12-10-3-1-2-4-11(10)17-13(12)19/h1-8H,15H2 |
Clave InChI |
DDBRMYCTVHXJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)N=C2C=C1)N(C(=O)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
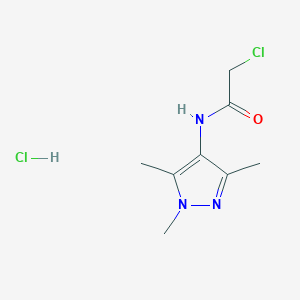

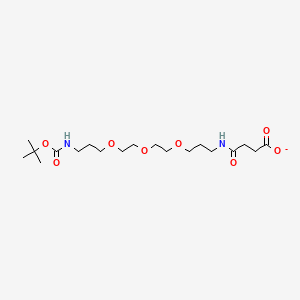

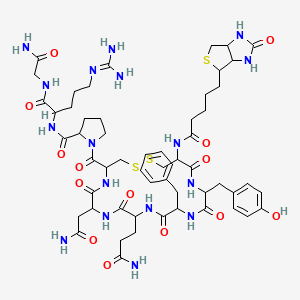
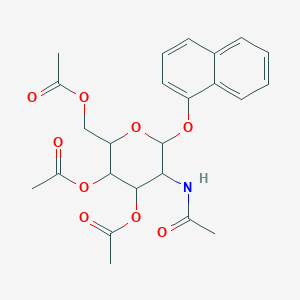
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)

![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)

